2-{[5-(2-BROMOPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETIC ACID
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Overview
Description
2-{[5-(2-BROMOPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETIC ACID is a heterocyclic compound that features a 1,3,4-oxadiazole ring substituted with a 2-bromophenyl group and a sulfanylacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(2-BROMOPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETIC ACID typically involves the following steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved by the cyclization of hydrazides with carbon disulfide in the presence of a base, followed by oxidation.
Introduction of the 2-bromophenyl group: This step involves the bromination of the phenyl ring using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Attachment of the sulfanylacetic acid moiety:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{[5-(2-BROMOPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETIC ACID can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxadiazole ring can be reduced under catalytic hydrogenation conditions.
Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydride or potassium carbonate.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced oxadiazole derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
2-{[5-(2-BROMOPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETIC ACID has several scientific research applications:
Medicinal Chemistry: It is studied for its potential antimicrobial, antifungal, and anticancer properties due to the presence of the oxadiazole ring, which is known for its biological activity.
Biological Studies: The compound can be used as a probe to study various biological pathways and interactions due to its unique structural features.
Material Science: It can be used in the synthesis of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-{[5-(2-BROMOPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETIC ACID is not fully understood, but it is believed to involve interaction with specific molecular targets such as enzymes or receptors. The oxadiazole ring can interact with biological macromolecules through hydrogen bonding and π-π interactions, while the bromophenyl group can enhance binding affinity through halogen bonding.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring and are known for their diverse biological activities.
Bromophenyl Derivatives: Compounds with bromophenyl groups are often studied for their potential in medicinal chemistry due to their ability to interact with biological targets.
Uniqueness
2-{[5-(2-BROMOPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETIC ACID is unique due to the combination of the oxadiazole ring, bromophenyl group, and sulfanylacetic acid moiety, which together confer distinct chemical and biological properties
Properties
IUPAC Name |
2-[[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O3S/c11-7-4-2-1-3-6(7)9-12-13-10(16-9)17-5-8(14)15/h1-4H,5H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCBSYCXRUNECQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C(O2)SCC(=O)O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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